

High-performance liquid chromatography (HPLC) method for propyphenazone quantification

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Compound of Interest		
Compound Name:	Propyphenazone	
Cat. No.:	B1202635	Get Quote

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise quantification of **Propyphenazone**, a widely used analgesic and antipyretic agent.[1] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for quality control and research purposes.[1]

This method utilizes reverse-phase HPLC with UV detection, a robust and common technique in pharmaceutical analysis.[1] The described protocol is applicable for the determination of **Propyphenazone** in pharmaceutical formulations.[1][2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1]

Key aspects of the method include:

- Specificity: The method is highly specific for **Propyphenazone**, with no interference from common excipients found in pharmaceutical tablets.[1]
- Linearity: A linear relationship between concentration and detector response is observed over a broad concentration range.[1]
- Accuracy and Precision: The method demonstrates high accuracy, with recovery rates close to 100%, and excellent precision, as indicated by low relative standard deviation (%RSD)



values.[1][3]

• Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the intended application.[1][4]

Experimental Protocols

A detailed methodology for the quantification of **Propyphenazone** is outlined below.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.[1] The specific conditions are summarized in the table below.

Table 1: HPLC Instrumentation and Chromatographic Conditions



Parameter	Condition
HPLC System	A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1][5]
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][5]
Mobile Phase	A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or buffer).[1][2] Common compositions include: • Acetonitrile:Water (70:30 v/v)[1][4] • Water (pH 3.0 with o-phosphoric acid):2-propanol (80:20 v/v)[1][6] • Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)[7][8] The mobile phase should be filtered through a 0.2μm or 0.45μm membrane and degassed by sonication before use.[6][9]
Flow Rate	Typically set between 1.0 and 1.5 mL/min.[1][2]
Column Temperature	Ambient or controlled at a specific temperature (e.g., 30°C or 40°C).[1][10]
Detection Wavelength	UV detection is performed at a wavelength where Propyphenazone has significant absorbance, such as 238 nm, 245 nm, or 272 nm.[1][4][11]
Injection Volume	A standard injection volume of 20 μ L is used.[1] [2][6]

Preparation of Solutions

- a. Standard Stock Solution:
- Accurately weigh a suitable amount of **Propyphenazone** reference standard (e.g., 10 mg).
- Transfer the standard to a 100 mL volumetric flask.[1]



- Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile (50:50 v/v) or methanol).[1][8] This yields a stock solution of a specific concentration (e.g., 100 μg/mL).[1]
- b. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.[1][7]
- The concentrations should cover the expected linear range of the assay (e.g., 1.5–45 μg/mL).[2][6]
- c. Sample Preparation (from Tablet Formulation):
- Weigh and finely powder a representative number of tablets (e.g., 10 or 20).[2][8]
- Accurately weigh a portion of the powder equivalent to a known amount of Propyphenazone
 and transfer it to a volumetric flask (e.g., 100 mL).[2][8]
- Add a portion of the diluent, sonicate for approximately 20-25 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.[8][9][12]
- Filter the resulting solution through a 0.45 μm syringe filter to remove any undissolved excipients.[1][9]
- Further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.[1]

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved.[6] System suitability parameters such as theoretical plates, tailing factor, and resolution should be checked to ensure the system is performing correctly.[5]

Calibration and Analysis

Inject 20 μL of each working standard solution into the HPLC system.



- Record the peak area responses from the chromatograms.
- Construct a calibration curve by plotting the peak area against the concentration of each standard.
- Inject 20 μL of the prepared sample solution into the HPLC system.
- Determine the concentration of **Propyphenazone** in the sample by comparing its peak area with the calibration curve.

Quantitative Data Summary

The quantitative performance of the HPLC method for **Propyphenazone** is summarized in the following tables.

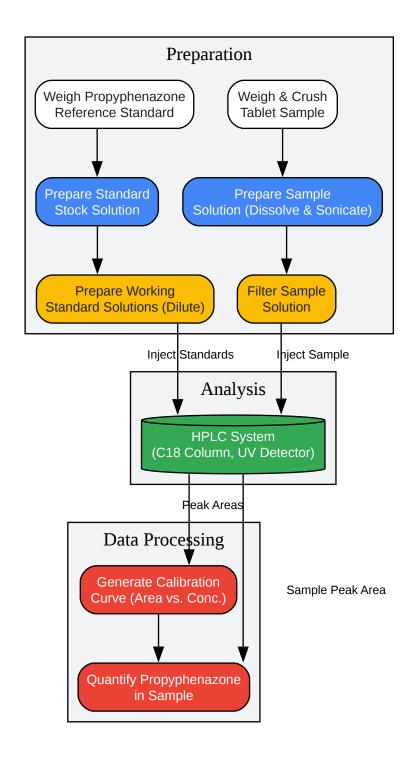
Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range (μg/mL)	1.5 - $45[2][6]$ Other studies have shown linearity in ranges such as 24.8-75.0 µg/mL and 37.5-225 µg/mL.[13][14]
Correlation Coefficient (r²)	> 0.999[7]
Accuracy (% Recovery)	98.59% - 100.12%[3][6]
Precision (% RSD)	< 2%[3][10]
Limit of Detection (LOD)	0.03 μg/mL - 0.49 ng/mL[3][4]
Limit of Quantification (LOQ)	0.10 μg/mL - 1.49 ng/mL[3][4]
Retention Time (min)	Approximately 7.5 - 13.63 minutes, depending on the specific chromatographic conditions.[4][8] [13]

Workflow Visualization

The following diagram illustrates the key workflow in the HPLC analysis of **Propyphenazone**.





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Caption: Workflow for **Propyphenazone** quantification by HPLC.



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